Product packaging for 6-Fluoro-2,3-bis-trifluoromethyl-pyridine(Cat. No.:)

6-Fluoro-2,3-bis-trifluoromethyl-pyridine

Cat. No.: B11757899
M. Wt: 233.09 g/mol
InChI Key: SVXYFKBVWUDOGJ-UHFFFAOYSA-N
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Description

6-Fluoro-2,3-bis-trifluoromethyl-pyridine is a specialized fluorinated pyridine derivative with the molecular formula C7H2F7N . This compound is characterized by its distinct molecular structure, which can be represented by the SMILES notation C1=CC(=NC(=C1C(F)(F)F)C(F)(F)F)F . Its InChIKey is SVXYFKBVWUDOGJ-UHFFFAOYSA-N . As a highly fluorinated building block, it offers significant potential for applications in pharmaceutical and agrochemical research. The presence of both fluoro and bis-trifluoromethyl groups on the pyridine ring can dramatically influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold for developing new active ingredients . While specific mechanistic and application data for this exact compound is limited in the public domain , analogous compounds like 2,3-bis(trifluoromethyl)pyridine are known to be hazardous (GHS Hazard Statement H300) and require careful handling . Researchers are exploring the use of such complex fluorinated pyridines primarily in medicinal chemistry and materials science. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H2F7N B11757899 6-Fluoro-2,3-bis-trifluoromethyl-pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H2F7N

Molecular Weight

233.09 g/mol

IUPAC Name

6-fluoro-2,3-bis(trifluoromethyl)pyridine

InChI

InChI=1S/C7H2F7N/c8-4-2-1-3(6(9,10)11)5(15-4)7(12,13)14/h1-2H

InChI Key

SVXYFKBVWUDOGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1C(F)(F)F)C(F)(F)F)F

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 6 Fluoro 2,3 Bis Trifluoromethyl Pyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The fluorine atom at the C6 position is the primary site for nucleophilic attack and subsequent displacement. This high reactivity is attributed to several factors:

Electronic Activation : The C6 position is ortho to the ring nitrogen and is further activated by the cumulative electron-withdrawing effects of the CF₃ groups at C2 and C3. This makes the C6 carbon highly electrophilic.

Leaving Group Ability : In the context of SNAr reactions on highly electron-deficient rings, fluoride is an effective leaving group. The rate-determining step is typically the initial nucleophilic attack; the high electronegativity of fluorine enhances the electrophilicity of the attached carbon, accelerating this step. sci-hub.se

Intermediate Stabilization : The Meisenheimer complex formed upon nucleophilic attack at C6 is effectively stabilized by the resonance delocalization of the negative charge, which is strongly supported by the adjacent nitrogen atom and the trifluoromethyl groups.

A wide array of nucleophiles can be employed to displace the C6-fluorine atom, leading to a diverse range of functionalized pyridine (B92270) derivatives. This versatility makes 6-fluoro-2,3-bis(trifluoromethyl)pyridine a valuable intermediate in synthetic chemistry.

Nucleophile TypeExample NucleophileProduct ClassTypical Conditions
O-NucleophilesSodium Methoxide (NaOMe)6-Methoxy PyridinesBase (e.g., K₂CO₃), Solvent (e.g., DMF, DMSO), RT to moderate heat
N-NucleophilesAmmonia (NH₃), Amines (RNH₂)6-Amino PyridinesSolvent (e.g., DMSO, EtOH), often at elevated temperatures
S-NucleophilesSodium Thiophenoxide (NaSPh)6-Thioether PyridinesBase, Aprotic solvent (e.g., DMF), RT
C-NucleophilesMalonates, Cyanides6-Alkyl/CyanopyridinesStrong base, Anhydrous conditions

In pyridine systems, the positions ortho (C2, C6) and para (C4) to the nitrogen atom are electronically activated for nucleophilic attack. For 6-fluoro-2,3-bis(trifluoromethyl)pyridine:

C6 Position : As discussed, this is the most reactive site due to the presence of a good leaving group (F⁻) and strong electronic activation.

C2 Position : This position is also ortho to the nitrogen but is occupied by a trifluoromethyl group. The C-CF₃ bond is exceptionally strong and CF₃⁻ is an extremely poor leaving group, precluding SNAr at this site.

C4 Position : The para position is activated, but it bears a hydrogen atom. While reactions involving the displacement of hydride (SNAr-H) are known, they typically require specific oxidizing conditions and are less common than the displacement of a halide. Therefore, under standard SNAr conditions, the C4-H bond remains intact.

Consequently, nucleophilic aromatic substitution on 6-fluoro-2,3-bis(trifluoromethyl)pyridine occurs with high regioselectivity at the C6 position.

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

Electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are highly disfavored for 6-fluoro-2,3-bis(trifluoromethyl)pyridine. The pyridine ring is inherently electron-deficient compared to benzene, a characteristic that is dramatically amplified by the presence of two powerful electron-withdrawing trifluoromethyl groups. These substituents strongly deactivate the ring towards attack by electrophiles, making EAS reactions exceedingly difficult. Any attempt to force such a reaction would likely require harsh conditions that could lead to the decomposition of the molecule.

Oxidation and Reduction Pathways of 6-Fluoro-2,3-bis-trifluoromethyl-pyridine

The reactivity of the pyridine nitrogen and the aromatic ring towards oxidation and reduction is also heavily influenced by the electronic environment.

Oxidation : The lone pair of electrons on the pyridine nitrogen can be oxidized to form a pyridine N-oxide. However, the strong electron-withdrawing nature of the fluoro and trifluoromethyl substituents reduces the nucleophilicity and basicity of the nitrogen atom. As a result, N-oxidation of this compound would be more challenging than for unsubstituted pyridine and would require potent oxidizing agents, such as peroxy acids under forcing conditions.

Reduction : Conversely, the electron-deficient character of the ring makes it more susceptible to reduction. Catalytic hydrogenation or reduction with dissolving metals could potentially reduce the pyridine ring to the corresponding piperidine derivative. The electron-withdrawing groups stabilize the reduced species, making the reduction process more facile compared to electron-rich pyridines.

Cross-Coupling Reactions of this compound

The C6-F bond in 6-fluoro-2,3-bis(trifluoromethyl)pyridine can serve as a versatile handle for various transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The electron-deficient nature of the pyridine ring facilitates the initial oxidative addition step in many catalytic cycles, making it a suitable substrate for these transformations.

Palladium catalysts are particularly effective for activating aryl halides, including fluorides on electron-poor systems, for cross-coupling reactions. mdpi.com

Suzuki-Miyaura Coupling : This reaction couples the pyridine derivative with an organoboron reagent (e.g., a boronic acid or ester) to form a C-C bond. rsc.org It is widely used to synthesize biaryl compounds. The reaction of 6-fluoro-2,3-bis(trifluoromethyl)pyridine with an arylboronic acid would yield a 6-aryl-2,3-bis(trifluoromethyl)pyridine. The use of specialized ligands, such as those from the Buchwald or Fu groups, can be crucial for achieving high efficiency, especially when using aryl fluorides. acs.org

Heck Reaction : The Heck reaction forms a C-C bond by coupling the pyridine derivative with an alkene. nih.govmdpi.com This would result in the formation of a 6-alkenyl-2,3-bis(trifluoromethyl)pyridine. The reaction typically requires a palladium catalyst and a base.

Sonogashira Coupling : This reaction couples the pyridine derivative with a terminal alkyne to form a C-C triple bond, yielding a 6-alkynyl-2,3-bis(trifluoromethyl)pyridine. wikipedia.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. soton.ac.ukorganic-chemistry.org This method is highly effective for functionalizing halogenated pyridines. soton.ac.uk

ReactionCoupling PartnerTypical Catalyst/ReagentsProduct Type
Suzuki-MiyauraAr-B(OH)₂Pd(OAc)₂, Pd₂(dba)₃ with phosphine ligand (e.g., SPhos, XPhos), Base (e.g., K₃PO₄)6-Aryl-2,3-bis(trifluoromethyl)pyridine
HeckAlkene (e.g., Styrene)Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N)6-Alkenyl-2,3-bis(trifluoromethyl)pyridine
SonogashiraTerminal AlkynePd(PPh₃)₂Cl₂, CuI, Amine Base (e.g., Et₃N)6-Alkynyl-2,3-bis(trifluoromethyl)pyridine

C-H Functionalization and Borylation Reactions

Direct C-H functionalization is a powerful, atom-economical strategy for derivatizing heterocyclic compounds. For trifluoromethyl-substituted pyridines, iridium-catalyzed C-H borylation has emerged as a particularly effective method for introducing a versatile boronic ester functionality. nih.gov Research into the borylation of pyridine systems closely related to this compound provides significant insight into its expected reactivity.

Studies on 2,3-bis(trifluoromethyl)pyridine have shown that iridium-catalyzed borylation exhibits remarkable regioselectivity, governed primarily by steric factors. nih.govacs.org The bulky trifluoromethyl group at the C-3 position effectively shields the adjacent C-4 position, directing the borylation catalyst to the most accessible C-H bond at the C-5 position. nih.govacs.org This transformation is typically carried out using an iridium precatalyst, a bipyridine-based ligand, and a boron source like pinacolborane (HBPin), often under solvent-free (neat) conditions. nih.gov

The reaction with 2,3-bis(trifluoromethyl)pyridine proceeds efficiently, affording the desired 5-borylated product in high yield. nih.govacs.org

Table 1: Iridium-Catalyzed C-H Borylation of 2,3-bis(trifluoromethyl)pyridine
SubstrateBorylating AgentCatalyst SystemConditionsProductYieldReference
2,3-bis(trifluoromethyl)pyridinePinacolborane (HBPin)[Ir(OMe)COD]₂ / dtbpy80 °C, 16 h, neat5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-bis(trifluoromethyl)pyridine82% nih.govacs.org
dtbpy = 4,4′-di-tert-butyl-2,2′-bipyridine; [Ir(OMe)COD]₂ = Bis(1,5-cyclooctadiene)diiridium(I) dimethoxide

Reactions Involving the Trifluoromethyl Groups

The trifluoromethyl group is renowned for its high stability, which is a primary reason for its prevalence in pharmaceuticals and agrochemicals. nih.gov The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the CF₃ groups on the pyridine ring generally unreactive under standard synthetic conditions.

Reactions that involve the transformation of an aromatic trifluoromethyl group are challenging and require harsh conditions or highly specific reagents. Potential, though often difficult, transformations could include:

Nucleophilic Attack: While the CF₃ group is a strong electron-withdrawer, direct nucleophilic attack on the carbon atom is disfavored due to the strength of the C-F bonds and the steric shielding by the fluorine atoms. Reactions with very strong nucleophiles might lead to decomposition rather than selective substitution.

C-F Bond Activation: Transition-metal-catalyzed activation of C-F bonds is an area of active research but remains difficult, especially for the highly robust CF₃ group. Such reactions often require specific, low-valent metal complexes and tailored substrates.

Hydrolysis/Reduction: The conversion of a CF₃ group to a carboxylic acid (hydrolysis) or a methyl group (reduction) is extremely challenging on an aromatic ring and would necessitate severe reaction conditions that would likely degrade the pyridine core.

Consequently, in most synthetic applications involving this compound, the trifluoromethyl groups are treated as exceptionally stable spectator substituents that modulate the electronic properties of the ring without participating directly in reactions.

Elucidation of Reaction Mechanisms and Intermediates

Understanding the reaction mechanisms for a molecule like this compound is crucial for predicting its reactivity and controlling the outcome of synthetic transformations. The electron-deficient nature of the ring and the presence of multiple fluorine atoms allow for both radical and ionic pathways.

Investigation of Radical Pathways

Radical reactions involving pyridine rings are well-documented. The reaction of an unsubstituted pyridine with trifluoromethyl radicals, for instance, typically results in a mixture of 2-, 3-, and 4-trifluoromethylated products, indicating low regioselectivity due to the high reactivity of the radical species. acs.orgchemrxiv.org

In the context of this compound, radical pathways could be initiated under photochemical or high-temperature conditions. Potential radical processes include:

Radical Addition: The addition of an external radical to the pyridine ring. The electron-deficient nature of the ring makes it susceptible to attack by nucleophilic radicals. The regioselectivity would be influenced by the existing substituents, but a mixture of products is still likely.

Homolytic Bond Cleavage: While the C-F and C-C bonds of the trifluoromethyl groups are very strong, under extreme conditions (e.g., photolysis), fragmentation could occur, potentially generating CF₃ radicals. nih.gov These radicals could then participate in downstream reactions.

Mechanistic studies often employ radical trapping agents, such as TEMPO, to determine if a reaction proceeds via a radical pathway. The cessation of a reaction in the presence of such a trap provides strong evidence for the involvement of radical intermediates. nih.gov

Studies of Ionic and Concerted Mechanisms

Ionic and concerted pathways are more common for the controlled functionalization of highly substituted pyridines.

Iridium-Catalyzed Borylation: The C-H borylation reaction discussed in section 3.4.2 proceeds through a well-established organometallic catalytic cycle. rsc.orgnih.gov The generally accepted mechanism involves:

Oxidative addition of the borylating agent (e.g., HBPin) to the active Ir(I) catalyst.

Coordination of the pyridine substrate to the iridium center. The lone pair on the pyridine nitrogen can inhibit catalysis, but this is often overcome by steric hindrance from substituents near the nitrogen. rsc.orgnih.gov

Rate-determining C-H activation via a concerted metalation-deprotonation or oxidative addition step, forming an iridium-aryl intermediate.

Reductive elimination to furnish the borylated pyridine product and regenerate the active Ir(I) catalyst.

Nucleophilic Aromatic Substitution (SNAr): The this compound molecule is highly activated for nucleophilic aromatic substitution (SNAr) due to the presence of three potent electron-withdrawing groups (one fluorine and two CF₃ groups). The fluorine atom at the C-6 position is a potential leaving group in such a reaction. The SNAr mechanism is a two-step addition-elimination process:

Addition: A nucleophile attacks the carbon atom bearing the fluorine leaving group (C-6). This attack is facilitated by the severe electron deficiency of the ring. The aromaticity is temporarily broken, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized onto the electron-withdrawing trifluoromethyl groups.

Elimination: The leaving group (fluoride ion) is expelled, and the aromaticity of the pyridine ring is restored, yielding the substituted product.

Fluorine is an excellent leaving group in SNAr reactions on electron-deficient rings, often reacting much faster than chlorine or bromine. acs.org This pathway allows for the introduction of a wide variety of nucleophiles (e.g., amines, alkoxides, thiols) at the C-6 position under relatively mild conditions. acs.orgnih.gov

Spectroscopic and Advanced Structural Characterization of 6 Fluoro 2,3 Bis Trifluoromethyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei. For 6-Fluoro-2,3-bis-trifluoromethyl-pyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its atomic connectivity and electronic environment.

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals only for the two protons on the pyridine (B92270) ring. The electron-withdrawing nature of the fluorine and trifluoromethyl substituents would significantly deshield these protons, causing their signals to appear at a high chemical shift (downfield). The protons at positions 4 and 5 would likely appear as doublets or more complex multiplets due to coupling with each other and with the fluorine atom at position 6.

Table 1: Hypothetical ¹H NMR Data for this compound

Proton Position Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-4 Expected downfield d or m -

The ¹³C NMR spectrum would reveal seven distinct carbon signals corresponding to the seven carbon atoms in the molecule. The carbons bonded to fluorine atoms (C-2, C-3, C-6, and the two CF₃ carbons) would exhibit splitting due to carbon-fluorine coupling (J-coupling). The chemical shifts would be heavily influenced by the attached electronegative fluorine atoms. The carbons of the trifluoromethyl groups would appear as quartets due to coupling with the three attached fluorine atoms.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Position Chemical Shift (δ, ppm) Multiplicity C-F Coupling Constant (J, Hz)
C-2 Expected downfield q -
C-3 Expected downfield q -
C-4 Expected downfield s or d -
C-5 Expected downfield d -
C-6 Expected downfield d -
2-CF₃ Expected ~120-130 q Large (e.g., >270 Hz)

¹⁹F NMR spectroscopy is crucial for characterizing fluorinated compounds. This molecule would show three distinct fluorine environments: the single fluorine atom at position 6 and the two trifluoromethyl groups at positions 2 and 3. Each trifluoromethyl group would appear as a singlet, assuming no significant coupling between them or with the F-6 atom. The F-6 signal would likely be a singlet or a narrow multiplet. The chemical shifts are sensitive to the electronic environment of the pyridine ring.

Table 3: Anticipated ¹⁹F NMR Data for this compound

Fluorine Position Chemical Shift (δ, ppm) Multiplicity
2-CF₃ Characteristic range s
3-CF₃ Characteristic range s

To definitively assign the proton and carbon signals, two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This would establish the connectivity between the H-4 and H-5 protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom (H-4 to C-4 and H-5 to C-5).

HMBC (Heteronuclear Multiple Bond Correlation): This would show correlations between protons and carbons that are two or three bonds away, which would be critical for assigning the quaternary carbons (C-2, C-3, C-6) by observing their correlations with H-4 and H-5.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint" that is highly specific to its structure.

The FT-IR spectrum of this compound would be dominated by strong absorption bands corresponding to the vibrations of the C-F bonds. The key characteristic peaks would include:

C-F Stretching: Strong, intense bands typically in the 1100-1400 cm⁻¹ region, characteristic of the trifluoromethyl groups and the C-F bond on the ring.

Aromatic C=C and C=N Stretching: A series of bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

C-H Stretching: Weaker bands appearing above 3000 cm⁻¹.

Table 4: Expected FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Vibrational Mode
> 3000 Weak Aromatic C-H Stretch
1400 - 1600 Medium Aromatic C=C and C=N Stretch

Raman Spectroscopy

Studies on compounds such as 2-methoxy-3-(trifluoromethyl)pyridine and 2-chloro-4-(trifluoromethyl)pyridine have identified the characteristic vibrational frequencies associated with the trifluoromethyl group and the pyridine ring. The C-F stretching vibrations within the CF3 groups are typically strong and appear in the region of 1100-1200 cm⁻¹. The pyridine ring itself exhibits a series of characteristic stretching and bending vibrations. For instance, the C-C and C-N stretching vibrations of the pyridine ring are expected in the 1300-1600 cm⁻¹ region.

In the case of this compound, the presence of two trifluoromethyl groups would likely result in intense and complex bands in the C-F stretching region. The substitution pattern on the pyridine ring, with a fluorine atom at the 6-position and two trifluoromethyl groups at the 2- and 3-positions, would influence the vibrational modes of the ring, leading to unique spectral fingerprints. A theoretical and experimental investigation of the Raman spectrum of this specific compound would be necessary to assign the precise vibrational modes and to fully characterize its molecular structure.

Table 1: Predicted Raman Shifts for this compound Based on Analogous Compounds

Functional GroupExpected Raman Shift (cm⁻¹)
Pyridine Ring (C-C, C-N stretching)1300 - 1600
Trifluoromethyl Group (C-F stretching)1100 - 1200
C-H Bending800 - 1000

Note: This data is predictive and based on the analysis of structurally similar compounds.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of a molecule, providing information about its molecular weight and elemental composition. For this compound, predicted mass spectrometry data indicates a monoisotopic mass of 233.00755 Da. uni.lu

The analysis of the molecular ion and its fragmentation pattern can elucidate the structural components of the molecule. In a mass spectrometer, the molecule can be ionized in various ways, leading to different adducts. The predicted m/z values for several common adducts of this compound are presented in the table below.

The fragmentation of the molecular ion would likely involve the loss of fluorine atoms or trifluoromethyl groups. For instance, a common fragmentation pathway for compounds containing a CF3 group is the loss of a CF3 radical, which would result in a fragment ion with a significantly lower m/z value. Further fragmentation could involve the cleavage of the pyridine ring. A detailed experimental mass spectrum would be required to confirm the fragmentation pathways and to provide a definitive structural confirmation.

Table 2: Predicted Mass-to-Charge Ratios (m/z) for Adducts of this compound

AdductPredicted m/z
[M+H]⁺234.01483
[M+Na]⁺255.99677
[M-H]⁻232.00027
[M+NH₄]⁺251.04137
[M+K]⁺271.97071
[M]⁺233.00700

Data sourced from PubChem. uni.lu

Single Crystal X-ray Diffraction for Solid-State Structure Determination (on related compounds or derivatives)

Single crystal X-ray diffraction is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound has not been reported, the analysis of a related derivative, 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, provides valuable insights into the potential solid-state packing and intermolecular interactions of such fluorinated pyridine compounds. researchgate.net

For this compound, it is anticipated that intermolecular interactions involving the fluorine atoms of the trifluoromethyl groups and the pyridine ring's nitrogen atom would be significant in its crystal structure. The presence of multiple fluorine atoms could lead to the formation of C-H···F and F···F contacts, which would influence the molecular packing. A single crystal X-ray diffraction study on this compound would be necessary to definitively determine its solid-state structure and to understand the nature of the intermolecular forces that govern its crystalline form.

Table 3: Crystallographic Data for the Related Compound 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid

ParameterValue
Chemical FormulaC₇H₃ClF₃NO₂
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.8837(5)
b (Å)14.1634(14)
c (Å)15.3120(15)
α (°)92.667(5)
β (°)100.364(5)
γ (°)99.475(5)
Volume (ų)1234.2(2)

Data for a related derivative. researchgate.net

Computational and Theoretical Investigations of 6 Fluoro 2,3 Bis Trifluoromethyl Pyridine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are indispensable tools for elucidating the fundamental properties of molecules at the atomic level. For 6-Fluoro-2,3-bis-trifluoromethyl-pyridine, these methods provide a detailed picture of its three-dimensional structure and the distribution of electrons within the molecule.

Density Functional Theory (DFT) has become a primary method for computational chemistry due to its favorable balance of accuracy and computational cost. DFT calculations are used to determine the optimized molecular geometry, electronic energies, and other ground-state properties of this compound.

The geometry of the molecule is optimized to find the lowest energy conformation. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. For fluorinated pyridines, DFT methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), have been shown to provide reliable predictions of bond lengths and angles. rsc.orgresearchgate.net The strong electronegativity of the fluorine and trifluoromethyl substituents is expected to cause significant shortening of the C-F bonds and influence the geometry of the pyridine (B92270) ring. The electron-withdrawing nature of these groups alters the bond lengths and angles within the aromatic system compared to unsubstituted pyridine.

Illustrative DFT-calculated geometrical parameters for this compound are presented in the interactive table below. These values are hypothetical and represent typical bond lengths and angles expected for such a molecule based on studies of similar compounds.

Interactive Table 1: Predicted Geometrical Parameters of this compound using DFT (B3LYP/6-311++G(d,p))

ParameterAtom 1Atom 2Predicted Value
Bond LengthC2C31.41 Å
Bond LengthC3C41.38 Å
Bond LengthC4C51.39 Å
Bond LengthC5C61.37 Å
Bond LengthC6N11.33 Å
Bond LengthN1C21.34 Å
Bond LengthC6F1.33 Å
Bond LengthC2C(F3)1.51 Å
Bond LengthC3C(F3)1.52 Å
Bond AngleN1-C2-C3121.5°
Bond AngleC2-C3-C4119.0°
Bond AngleC3-C4-C5119.5°
Bond AngleC4-C5-C6120.0°
Bond AngleC5-C6-N1122.5°
Bond AngleC6-N1-C2117.5°

While DFT is a powerful tool, ab initio methods, which are based on first principles without empirical parameterization, are also employed to study electronic structure. The Hartree-Fock (HF) method provides a foundational approximation but neglects electron correlation. To account for this, post-Hartree-Fock methods like Møller-Plesset perturbation theory of the second order (MP2) are utilized.

These methods are computationally more demanding but can offer a more accurate description of electron correlation, which is the interaction between electrons. For a molecule with multiple electronegative fluorine atoms and π-systems, electron correlation effects can be significant. Comparing the results from DFT and ab initio methods provides a more robust understanding of the electronic properties of this compound. For instance, calculations on similar fluorinated pyridines have demonstrated that MP2 calculations can provide excellent agreement with experimental data for molecular structures. researchgate.net

Prediction of Spectroscopic Parameters

Computational methods are highly valuable for predicting spectroscopic data, which can aid in the identification and characterization of new compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. The prediction of NMR chemical shifts, particularly for the ¹⁹F nucleus, is of great interest for fluorinated compounds. Computational methods, especially DFT, have been successfully applied to predict ¹⁹F NMR chemical shifts. nih.govnih.govworktribe.com The Gauge-Including Atomic Orbital (GIAO) method is commonly used within a DFT framework for this purpose.

The chemical shifts are highly sensitive to the electronic environment of the nuclei. For this compound, three distinct fluorine environments exist: the fluorine atom at the 6-position and the two trifluoromethyl groups at the 2- and 3-positions. The electronic effects of the nitrogen atom and the other fluoro-substituents will influence the shielding of each fluorine nucleus, leading to different chemical shifts. Studies have shown that DFT functionals like B3LYP and ωB97XD, combined with appropriate basis sets, can predict ¹⁹F chemical shifts with a mean absolute error of a few parts per million (ppm). nih.govrsc.org

The following interactive table presents hypothetical ¹⁹F NMR chemical shifts for this compound, calculated relative to a standard reference (e.g., CFCl₃).

Interactive Table 2: Predicted ¹⁹F NMR Chemical Shifts (ppm) for this compound

Fluorine PositionPredicted Chemical Shift (δ)
6-F-75.0
2-CF₃-62.5
3-CF₃-65.8

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Quantum chemical calculations can predict these vibrational frequencies and their corresponding intensities. The calculation of the harmonic vibrational frequencies is typically performed at the same level of theory used for the geometry optimization.

For substituted pyridines, the vibrational modes can be complex due to the coupling of ring vibrations with the vibrations of the substituents. rsc.org In this compound, the C-F stretching modes, the symmetric and asymmetric stretches of the CF₃ groups, and the pyridine ring vibrations will be prominent features in the calculated spectrum. Theoretical spectra can be compared with experimental data to confirm the structure of the compound and to aid in the assignment of the observed vibrational bands. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and other systematic errors in the computational method.

An illustrative data table of key predicted vibrational frequencies is provided below.

Interactive Table 3: Predicted Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModePredicted Frequency (scaled)
Pyridine Ring Breathing1015
C-F Stretch (6-position)1250
Symmetric CF₃ Stretch (2-position)1155
Asymmetric CF₃ Stretch (2-position)1310
Symmetric CF₃ Stretch (3-position)1160
Asymmetric CF₃ Stretch (3-position)1315

Theoretical Analysis of Reactivity and Reaction Pathways

Computational chemistry provides powerful tools to predict the reactivity of a molecule and to explore potential reaction mechanisms. For this compound, the presence of multiple electron-withdrawing groups on the pyridine ring significantly influences its reactivity.

The electronic properties derived from quantum chemical calculations, such as the distribution of molecular orbitals and the electrostatic potential, are key indicators of reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap provides an indication of the molecule's chemical stability. For polyfluorinated pyridines, the strong electron-withdrawing substituents are expected to lower the energies of both the HOMO and LUMO, making the molecule less susceptible to electrophilic attack and more prone to nucleophilic attack, particularly at the carbon atoms of the pyridine ring.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution in the molecule. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are targets for nucleophiles. In this compound, the nitrogen atom is expected to be a region of negative potential, while the carbon atoms of the pyridine ring, particularly those bearing the electron-withdrawing groups, will exhibit a positive potential.

Theoretical calculations can also be used to model reaction pathways by locating transition states and calculating activation energies. This allows for the prediction of the most likely products of a reaction and provides a detailed understanding of the reaction mechanism at a molecular level. For instance, in nucleophilic aromatic substitution reactions, computational studies can help to determine which position on the pyridine ring is most susceptible to attack and to elucidate the structure of the intermediate Meisenheimer complex. The reactivity of fluorinated nitrogen heterocycles is a subject of considerable interest, and computational studies play a crucial role in rationalizing and predicting their chemical behavior. researchgate.net

Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations

Regioselectivity—the preference for reaction at one position over another—is a critical aspect of the chemistry of poly-substituted aromatic compounds. Computational chemistry provides powerful tools to predict the regiochemical outcome of reactions. researchgate.net In the case of this compound, nucleophilic attack is the most probable transformation. The pyridine nitrogen and the three strong electron-withdrawing groups (one F and two CF₃) activate the ring towards such reactions.

The regioselectivity of an SNAr reaction can be predicted by comparing the activation energies for nucleophilic attack at all possible positions. The position with the lowest energy barrier will correspond to the major product. nih.gov Generally, nucleophilic attack is favored at positions para or ortho to strong electron-withdrawing groups, as these positions can best stabilize the negative charge in the transition state and any Meisenheimer intermediate. nih.gov For the target molecule, the C-6 position is para to the C-3 trifluoromethyl group and ortho to the pyridine nitrogen, making it a highly likely site for substitution. The C-4 position is also activated, being ortho to the C-3 trifluoromethyl group.

Computational models can quantify these preferences. By calculating the relative energies of the transition states for attack at C-4 versus C-6, a predicted product ratio can be determined. Stereoselectivity is not typically a factor in the common reactions of this achiral molecule unless a chiral reagent or catalyst is involved.

Table 2: Predicting Regioselectivity via Relative Transition State Energies

Site of Nucleophilic Attack Relative Transition State Energy (ΔE, kcal/mol) Predicted Outcome
C-6 0.0 (Reference) Major Product
C-4 +3.5 Minor Product
C-5 +12.1 Not Observed

Note: This data is hypothetical and serves to illustrate the predictive methodology.

Study of Aromaticity and Electronic Effects of Fluorine and Trifluoromethyl Substituents

The aromaticity of the pyridine ring and the profound electronic influence of its substituents are fundamental to understanding its stability and reactivity. Aromaticity can be quantified computationally using various indices. The Harmonic Oscillator Model of Aromaticity (HOMA) evaluates geometric parameters (bond lengths), while magnetic criteria like Nucleus-Independent Chemical Shift (NICS) calculate the magnetic shielding at the center of the ring to probe aromatic character. mdpi.com

The fluorine and trifluoromethyl (CF₃) groups are both strongly electron-withdrawing, primarily through the inductive effect (-I). nih.gov The CF₃ group is one of the most powerful electron-withdrawing groups known. nih.gov These substituents significantly decrease the electron density of the pyridine ring, which has several consequences:

Reduced Basicity: The electron-withdrawing groups decrease the availability of the lone pair on the nitrogen atom, making the pyridine less basic than its unsubstituted counterpart.

Activation towards Nucleophilic Attack: The severe electron deficiency of the ring makes it highly susceptible to attack by nucleophiles.

Impact on Aromaticity: While pyridine is aromatic, strong electron-withdrawing substituents can influence the degree of electron delocalization.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution and delocalization within a molecule, providing quantitative insights into these electronic effects.

Table 3: Electronic Properties of Key Substituents

Substituent Hammett Constant (σₚ) Nature of Effect
-F +0.06 Inductively withdrawing (-I), Mesomerically donating (+M)
-CF₃ +0.54 Strongly inductively withdrawing (-I)

Source: Data reflects the general electronic effects of these substituents on an aromatic ring. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a computational visualization tool that illustrates the charge distribution of a molecule. It is highly effective for predicting where electrophilic and nucleophilic attacks will occur. The MEP is mapped onto the molecule's electron density surface, with colors indicating different values of electrostatic potential.

Red regions (negative potential) are electron-rich and represent likely sites for electrophilic attack. In this compound, this would be concentrated on the nitrogen atom's lone pair, though its intensity would be diminished by the adjacent withdrawing groups.

Blue regions (positive potential) are electron-poor and indicate sites susceptible to nucleophilic attack.

Green regions are relatively neutral.

For this compound, the MEP map is expected to show significant positive potential (blue) on the carbon atoms of the pyridine ring, particularly at the C-4 and C-6 positions, due to the cumulative electron-withdrawing effects of the nitrogen atom and the fluoro and trifluoromethyl substituents. This visual representation would strongly support the prediction that these sites are the most reactive towards nucleophiles.

Table 4: Interpretation of a Molecular Electrostatic Potential (MEP) Map

Color Electrostatic Potential Indication Predicted Reactivity
Red Most Negative High electron density Site for electrophilic attack
Yellow/Green Intermediate/Neutral Moderate electron density Low reactivity
Blue Most Positive Low electron density (electron deficient) Site for nucleophilic attack

Interaction Studies with Relevant Chemical Entities (e.g., catalysts, reagents)

Computational chemistry can model the non-covalent interactions between this compound and other molecules, such as solvents, reagents, or catalysts. These studies are crucial for understanding reaction mechanisms in a condensed phase or in the presence of a catalyst.

DFT calculations can be used to determine the geometry and binding energy of complexes formed between the pyridine derivative and another molecule. For example, in a Lewis acid-catalyzed reaction, computations could model the interaction between the catalyst and the nitrogen lone pair. The strength of this interaction can be quantified, and its effect on the reactivity of the pyridine ring can be analyzed.

Methods like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the nature of the intermolecular interactions, distinguishing between hydrogen bonds, halogen bonds, or other weak interactions. researchgate.net For example, the fluorine atoms of the trifluoromethyl groups could potentially engage in weak C-F···H or C-F···π interactions, which can influence crystal packing or interactions in solution. researchgate.net

Table 5: Computational Methods for Studying Intermolecular Interactions

Type of Study Computational Method Information Obtained
Binding Affinity DFT, MP2 Interaction energy, stability of complex
Reaction Mechanism DFT (with solvent models) Transition states, role of catalyst/solvent
Nature of Interaction QTAIM, NBO Identification of H-bonds, halogen bonds, etc.

Applications of 6 Fluoro 2,3 Bis Trifluoromethyl Pyridine As a Versatile Chemical Building Block

Utilization in the Synthesis of Complex Fluorinated Organic Scaffolds

Fluorinated pyridine (B92270) derivatives are crucial intermediates in the synthesis of complex organic molecules. The presence of multiple fluorine atoms and trifluoromethyl groups, as in the case of 6-fluoro-2,3-bis-trifluoromethyl-pyridine, offers unique reactivity patterns that can be exploited for the construction of intricate molecular architectures. The electron-withdrawing nature of the trifluoromethyl groups and the fluorine atom significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic aromatic substitution reactions. This reactivity allows for the introduction of various functional groups, paving the way for the synthesis of diverse and complex fluorinated scaffolds. nih.govacs.org

For instance, related trifluoromethylated pyridines serve as key precursors in multi-step synthetic sequences. acs.org The strategic placement of the fluoro and trifluoromethyl groups can direct the regioselectivity of subsequent reactions, enabling the synthesis of highly substituted and stereochemically complex molecules. The development of novel synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, has further expanded the utility of these building blocks in constructing carbon-carbon and carbon-heteroatom bonds. nih.gov

Application in the Preparation of Advanced Functional Materials

The unique electronic properties conferred by fluorine and trifluoromethyl groups make fluorinated pyridines attractive components for advanced functional materials.

Fluoropolymers are renowned for their exceptional thermal stability, chemical resistance, and unique surface properties. nih.gov While direct polymerization of a molecule like this compound is not commonly reported, its derivatives can be incorporated as monomers or additives to impart specific properties to polymers. The high fluorine content of such a building block would be expected to enhance the thermal and oxidative stability of the resulting polymer. nih.gov Furthermore, the polar nature of the C-F bonds can influence the dielectric properties of materials, making them potentially useful in electronic applications. The synthesis of fluorinated polyimides, for example, often involves the use of fluorinated diamines or dianhydrides to achieve materials with low dielectric constants, high thermal stability, and good processability. researchgate.net

Pyridine and its derivatives are fundamental ligands in coordination chemistry and catalysis. The introduction of electron-withdrawing trifluoromethyl groups can significantly modulate the electronic properties of the pyridine nitrogen, thereby influencing the stability and reactivity of the resulting metal complexes. nsf.gov Ligands based on trifluoromethyl-substituted pyridines have been employed in a variety of catalytic transformations. The altered electronic environment around the metal center can lead to enhanced catalytic activity, selectivity, and stability. For example, fluorinated pyridine ligands have been used in palladium-catalyzed cross-coupling reactions. acs.org

Table 1: Examples of Catalytic Applications of Fluorinated Pyridine Ligands

Catalyst SystemReaction TypeApplication
Palladium complexes with fluorinated pyridine-phosphine ligandsCross-coupling reactionsSynthesis of complex organic molecules
Rhodium complexes with fluorinated bipyridine ligandsAsymmetric hydrogenationProduction of chiral compounds
Iridium photocatalysts with fluorinated phenylpyridine ligandsPhotoredox catalysisOrganic synthesis under mild conditions

This table is illustrative and based on data for various fluorinated pyridine derivatives, not specifically this compound.

Intermediate in the Synthesis of Pharmacologically Relevant Scaffolds

Trifluoromethylated pyridines are a cornerstone in the development of modern pharmaceuticals. The trifluoromethyl group is a well-known bioisostere for other chemical groups and can enhance a drug's metabolic stability, lipophilicity, and binding affinity to its biological target. nih.govnih.gov Numerous FDA-approved drugs contain a trifluoromethylpyridine moiety. nih.gov

Fluorinated pyridines serve as key intermediates in the synthesis of a wide range of biologically active compounds, including those with anticancer, anti-inflammatory, and antiviral properties. nih.gov The specific substitution pattern of this compound could offer a unique scaffold for the design of novel therapeutic agents. The reactivity of the pyridine ring, modulated by the fluorine and trifluoromethyl groups, allows for the attachment of various pharmacophores to construct new drug candidates. nih.gov

Building Block for Agrochemical Compound Synthesis

The agrochemical industry heavily relies on fluorinated compounds to develop effective and selective pesticides. acs.orgnih.gov Trifluoromethylpyridine derivatives are found in a significant number of commercial herbicides, insecticides, and fungicides. researchgate.net The presence of the trifluoromethyl group often enhances the biological activity and metabolic stability of these compounds in target organisms. acs.org

Compounds like 2-chloro-5-(trifluoromethyl)pyridine (B1661970) and 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) are important industrial intermediates for the synthesis of various agrochemicals. nih.gov While the direct application of this compound in commercial agrochemicals is not documented, its structural features align with those of known active ingredients. It could serve as a valuable building block for the synthesis of new generations of crop protection agents with improved efficacy and environmental profiles. nih.gov

Emerging Research Directions and Future Perspectives for 6 Fluoro 2,3 Bis Trifluoromethyl Pyridine

Development of More Sustainable and Environmentally Benign Synthetic Methodologies

The synthesis of highly fluorinated heterocycles often relies on harsh reaction conditions and stoichiometric reagents, leading to significant environmental concerns. Future research is increasingly focused on developing greener synthetic routes to 6-Fluoro-2,3-bis-trifluoromethyl-pyridine. A key area of development is the move towards catalytic processes that minimize waste and energy consumption.

Transition-metal-free synthesis is a particularly promising avenue. For instance, methods that utilize readily available starting materials and avoid heavy metal catalysts are being explored for the synthesis of fluorinated pyridines. While not yet specifically reported for this compound, the principles of these greener methods, such as the reductive cyclization of O-acyl oximes with hexafluoroacetylacetone, offer a potential blueprint for more sustainable production.

Another critical aspect of sustainable synthesis is the reduction of hazardous waste. A patented method for the synthesis of 2-fluoro-6-trifluoromethyl pyridine (B92270) highlights a process with no solid waste generation and the absorption of gaseous byproducts, achieving a high yield and purity. Adapting such principles to the more complex synthesis of this compound would represent a significant step forward in environmentally responsible chemical manufacturing.

Flow chemistry also presents a significant opportunity for greener synthesis. Continuous-flow processes can offer improved heat and mass transfer, leading to higher yields, shorter reaction times, and enhanced safety, particularly for exothermic fluorination reactions. The development of a continuous-flow synthesis for this compound could enable a more efficient and scalable production with a reduced environmental footprint.

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for Fluorinated Pyridines

ParameterTraditional Batch SynthesisEmerging Sustainable Methodologies
Catalyst Often stoichiometric or heavy metal-basedCatalytic, transition-metal-free options
Solvent Usage High volumes of potentially hazardous solventsReduced solvent usage, greener alternatives
Waste Generation Significant, including solid and gaseous wasteMinimized waste, byproduct recycling/absorption
Energy Consumption High, due to prolonged reaction times and harsh conditionsLower, due to shorter reaction times and milder conditions
Scalability Can be challenging and hazardousMore readily and safely scalable in flow systems

Integration of High-Throughput Experimentation and Artificial Intelligence in Discovery

The discovery of novel reactions and the optimization of existing synthetic routes for complex molecules like this compound can be significantly accelerated through the integration of high-throughput experimentation (HTE) and artificial intelligence (AI). HTE allows for the rapid screening of a large number of reaction parameters, including catalysts, ligands, solvents, and temperatures, in parallel.

For the synthesis of this compound, HTE could be employed to quickly identify optimal conditions for challenging C-F and C-C bond formations. This data-rich approach can uncover non-obvious reaction conditions that lead to improved yields and selectivities.

Advanced In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

A deep understanding of reaction mechanisms and kinetics is crucial for process optimization and control. Advanced in-situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are becoming invaluable tools for the real-time monitoring of chemical reactions.

The application of these techniques to the synthesis of this compound would provide unprecedented insights into the reaction progress. For example, in-situ ¹⁹F NMR could be used to track the consumption of fluorinated starting materials and the formation of the desired product and any fluorinated intermediates or byproducts in real-time. This would allow for precise determination of reaction endpoints, identification of reaction bottlenecks, and a deeper understanding of the underlying reaction mechanism.

Similarly, in-situ IR spectroscopy can monitor changes in vibrational modes associated with key functional groups, providing complementary information on the reaction kinetics. The data obtained from these real-time monitoring techniques can be used to develop robust and efficient manufacturing processes for this compound, ensuring high product quality and batch-to-batch consistency.

Synergistic Experimental and Computational Approaches for Predictive Synthesis and Design

The integration of computational chemistry with experimental synthesis offers a powerful paradigm for the predictive design of new molecules and synthetic routes. Density Functional Theory (DFT) and other computational methods can be used to model reaction mechanisms, predict the reactivity of different substrates, and design novel catalysts.

In the context of this compound, computational studies could be used to predict its reactivity in various chemical transformations, guiding the exploration of its synthetic utility. For example, DFT calculations could help to identify the most likely sites for nucleophilic or electrophilic attack on the pyridine ring, enabling the rational design of functionalization strategies.

Furthermore, computational modeling can be used to design more efficient synthetic routes by predicting reaction barriers and identifying potential side reactions. This predictive power, when combined with experimental validation, can significantly reduce the amount of trial-and-error in the laboratory, leading to a more efficient and cost-effective discovery process. The synergistic application of computational and experimental approaches will be instrumental in unlocking the full synthetic potential of this compound and in the design of new derivatives with tailored properties.

Exploration of Novel and Unprecedented Chemical Transformations

The unique electronic properties of this compound, resulting from the strong electron-withdrawing nature of the fluorine and trifluoromethyl groups, make it a fascinating substrate for exploring novel chemical transformations. Future research will likely focus on leveraging these properties to achieve unprecedented reactivity.

One area of interest is the late-stage functionalization of the pyridine ring. Developing methods for the selective C-H activation of the remaining C-H bond would provide a powerful tool for rapidly generating a library of derivatives with diverse functionalities. Photoredox catalysis and other modern synthetic methods could open up new avenues for the functionalization of this electron-deficient heterocycle.

Furthermore, the high fluorine content of this compound may enable its participation in novel cycloaddition or rearrangement reactions. The exploration of its reactivity under various conditions, including photochemical and electrochemical methods, could lead to the discovery of entirely new classes of fluorinated compounds with potentially valuable biological or material properties. The pursuit of these novel transformations will not only expand the chemical space accessible from this compound but also deepen our fundamental understanding of fluorine chemistry.

Table 2: Potential Novel Transformations of this compound

Transformation TypePotential Reagents/ConditionsExpected Outcome
C-H Activation/Functionalization Transition metal catalysts, photoredox catalysisIntroduction of new functional groups at the 5-position
[4+2] Cycloaddition (Diels-Alder) Electron-rich dienesFormation of novel bicyclic fluorinated heterocycles
Nucleophilic Aromatic Substitution (SNAAr) Various nucleophilesDisplacement of the fluorine atom at the 6-position
Reductive Defluorination Reducing agentsSelective removal of fluorine atoms to access new scaffolds

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.